

Application Notes and Protocols: Performing a cAMP Assay with ISAM-140 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ISAM-140

Cat. No.: B1672192

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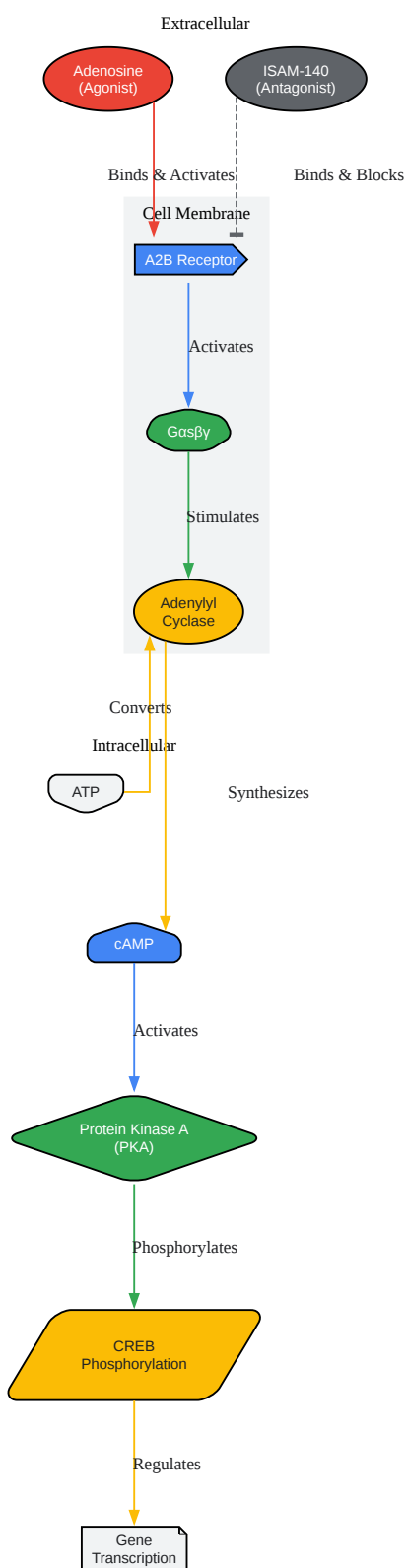
Introduction

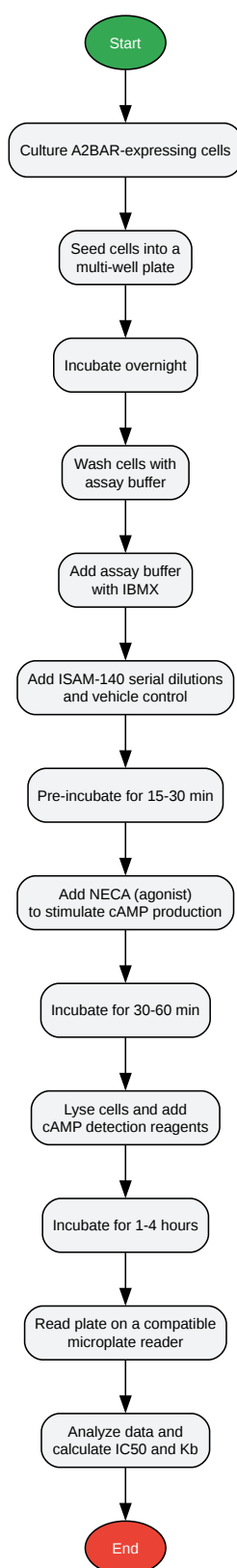
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger molecule involved in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated, primarily through the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to the Gs alpha subunit (G α s) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those that couple to the Gi alpha subunit (G α i) inhibit its activity.

The A2B adenosine receptor (A2BAR) is a G α s-coupled GPCR that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase and increases intracellular cAMP. **ISAM-140** is a potent and highly selective antagonist of the A2B adenosine receptor.^{[1][2][3]} It competitively binds to the receptor, preventing agonist-mediated activation and the subsequent rise in intracellular cAMP.^[1] Therefore, a cAMP accumulation assay is a robust and direct functional method to characterize the inhibitory activity of **ISAM-140** and determine its potency.

This document provides a detailed protocol for performing a competitive cAMP assay to measure the effect of **ISAM-140** treatment in a cell-based system. The protocol is based on a homogeneous competitive immunoassay format, such as HTRF, LANCE® (TR-FRET), or AlphaScreen®, which are widely used for their high sensitivity, and suitability for high-throughput screening.

Signaling Pathway of A2B Adenosine Receptor and Inhibition by ISAM-140





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